molecular formula C23H40O5 B172765 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester CAS No. 199920-18-8

13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester

Cat. No. B172765
M. Wt: 396.6 g/mol
InChI Key: HMEIMGKBZAEAEM-KKWQAXMHSA-N
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Description

13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester is a more lipid soluble derivative of 13,14-dihydro-15-keto PGF 2α . It is the first substantially accumulating metabolite of PGF2α, formed from 15-keto-PGF2α via the 15-hydroxy prostaglandin dehydrogenase pathway .


Synthesis Analysis

The synthesis of 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester involves the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase . This process must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase .


Molecular Structure Analysis

The molecular formula of 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester is C20H34O5 . The molecular weight is 354.48 .


Chemical Reactions Analysis

The chemical reaction that leads to the formation of 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester involves the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase . This process must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase .


Physical And Chemical Properties Analysis

The physical and chemical properties of 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester include a density of 1.1±0.1 g/cm3, a boiling point of 543.0±40.0 °C at 760 mmHg, and a flash point of 296.2±23.8 °C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 13 freely rotating bonds .

Scientific Research Applications

Metabolic Pathway Identification

13,14-Dihydro-15-keto prostaglandin F2alpha is a critical component in identifying metabolic pathways. For example, in rat kidneys, it is converted to 15-keto-13,14-dihydroprostaglandin E2, revealing a crossover from F type to E type prostaglandins, crucial for understanding prostaglandin metabolism (Pace-Asciak, 1975).

Biochemical Role in Physiology

The levels of 13,14-Dihydro-15-keto prostaglandin F2alpha have been studied in various physiological conditions. For example, elevated plasma levels of its metabolites have been observed in dysmenorrheic women, indicating its involvement in menstrual disorders (Lundström & Gréen, 1978).

Diagnostic Tool in Medical Conditions

13,14-Dihydro-15-keto prostaglandin F2alpha is used as a biomarker in medical diagnostics. For instance, its elevated serum levels in patients with urogenital tumors suggest its potential as a diagnostic tool in oncology (Dunzendorfer, Zahradnik, & Gerster, 1980).

Role in Organ-Specific Metabolism

Research has demonstrated the importance of 13,14-Dihydro-15-keto prostaglandin F2alpha in specific organ metabolisms, such as in the mammalian brain and eye, where it undergoes various metabolic processes (Basu & Stjernschantz, 1997).

Prostaglandin Synthesis and Effects

Studies have explored its role in the synthesis of other prostaglandins and its effects, such as on the lamb ductus arteriosus, highlighting its physiological significance (Clyman, Wong, Heymann, & Rudolph, 1978).

properties

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h6,9,17,19-22,25-26H,4-5,7-8,10-16H2,1-3H3/b9-6-/t19-,20-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEIMGKBZAEAEM-KKWQAXMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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